molecular formula C8H8FNO3S B13531848 2,3-dihydro-1H-indol-4-yl sulfurofluoridate

2,3-dihydro-1H-indol-4-yl sulfurofluoridate

Katalognummer: B13531848
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: NLYGRKLHNCOJRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydro-1H-indol-4-yl sulfurofluoridate is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .

Analyse Chemischer Reaktionen

2,3-Dihydro-1H-indol-4-yl sulfurofluoridate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often use reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while reduction can produce dihydroindole derivatives .

Wissenschaftliche Forschungsanwendungen

2,3-Dihydro-1H-indol-4-yl sulfurofluoridate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2,3-dihydro-1H-indol-4-yl sulfurofluoridate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes . For example, they may inhibit enzymes or modulate receptor activity, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

2,3-Dihydro-1H-indol-4-yl sulfurofluoridate can be compared with other indole derivatives, such as:

Eigenschaften

Molekularformel

C8H8FNO3S

Molekulargewicht

217.22 g/mol

IUPAC-Name

4-fluorosulfonyloxy-2,3-dihydro-1H-indole

InChI

InChI=1S/C8H8FNO3S/c9-14(11,12)13-8-3-1-2-7-6(8)4-5-10-7/h1-3,10H,4-5H2

InChI-Schlüssel

NLYGRKLHNCOJRB-UHFFFAOYSA-N

Kanonische SMILES

C1CNC2=C1C(=CC=C2)OS(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.